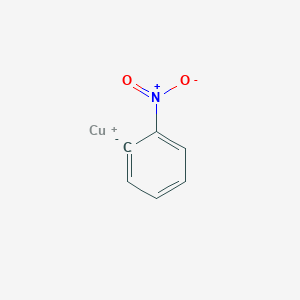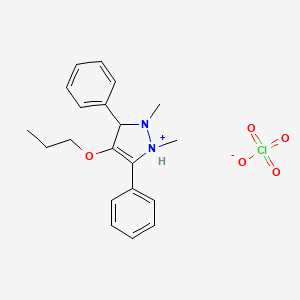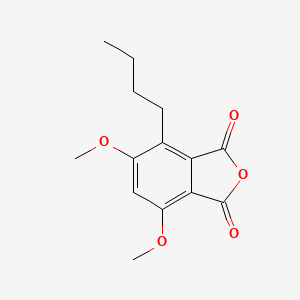
5-(2,2-Dibromoethenyl)pyrimidine-2,4(1H,3H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,2-Dibromovinyl)-uracil: is a synthetic organic compound that belongs to the class of halogenated uracils It is characterized by the presence of a dibromovinyl group attached to the uracil ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2,2-dibromovinyl)-uracil typically involves the halogenation of uracil derivatives. One common method is the reaction of uracil with dibromoethylene in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from 0°C to room temperature.
Industrial Production Methods: Industrial production of 5-(2,2-dibromovinyl)-uracil may involve large-scale halogenation processes using continuous flow reactors. These methods ensure consistent product quality and higher yields. The use of automated systems and advanced catalysts can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-(2,2-Dibromovinyl)-uracil undergoes various chemical reactions, including:
Substitution Reactions: The dibromovinyl group can be substituted with other functional groups using nucleophilic reagents.
Reduction Reactions: The compound can be reduced to form less halogenated derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions:
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
- Substitution reactions can yield various substituted uracil derivatives.
- Reduction reactions typically produce partially dehalogenated uracils.
- Oxidation reactions can lead to the formation of uracil-based polymers or other complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-(2,2-Dibromovinyl)-uracil is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and polymers.
Biology: In biological research, this compound is studied for its potential antiviral and anticancer properties. Its ability to interact with nucleic acids makes it a candidate for drug development.
Medicine: The compound’s halogenated structure is of interest in medicinal chemistry for the design of new therapeutic agents. It is explored for its potential to inhibit viral replication and cancer cell growth.
Industry: In the industrial sector, 5-(2,2-dibromovinyl)-uracil is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Wirkmechanismus
The mechanism of action of 5-(2,2-dibromovinyl)-uracil involves its interaction with biological macromolecules. The dibromovinyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. This compound may also interfere with enzymatic pathways, disrupting cellular processes and leading to cell death.
Vergleich Mit ähnlichen Verbindungen
5-Bromovinyl-uracil: Similar structure but with a single bromine atom.
5-Iodovinyl-uracil: Contains an iodine atom instead of bromine.
5-(2,2-Dibromovinyl)-2’-deoxyuridine: A nucleoside analog with similar antiviral properties.
Uniqueness: 5-(2,2-Dibromovinyl)-uracil is unique due to the presence of two bromine atoms in the vinyl group, which enhances its reactivity and potential biological activity. This compound’s distinct structure allows for specific interactions with biological targets, making it a valuable tool in research and industrial applications.
Eigenschaften
CAS-Nummer |
61135-31-7 |
|---|---|
Molekularformel |
C6H4Br2N2O2 |
Molekulargewicht |
295.92 g/mol |
IUPAC-Name |
5-(2,2-dibromoethenyl)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C6H4Br2N2O2/c7-4(8)1-3-2-9-6(12)10-5(3)11/h1-2H,(H2,9,10,11,12) |
InChI-Schlüssel |
OXUGALGJCVZFLW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)NC(=O)N1)C=C(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Diphenylbicyclo[3.2.1]octa-2,6-diene](/img/structure/B14596484.png)
![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)
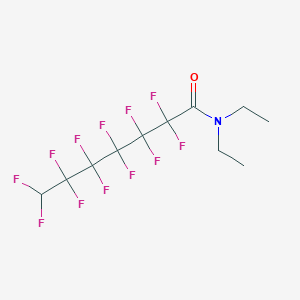
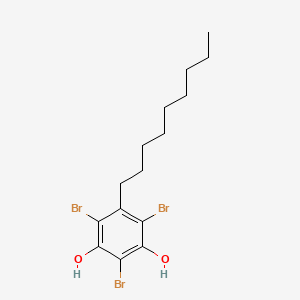
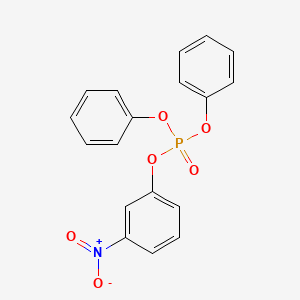

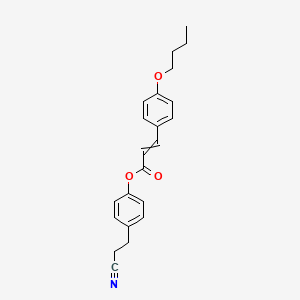
![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)

